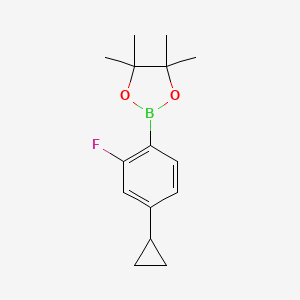2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1338718-13-0
Cat. No.: VC5711550
Molecular Formula: C15H20BFO2
Molecular Weight: 262.13
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1338718-13-0 |
|---|---|
| Molecular Formula | C15H20BFO2 |
| Molecular Weight | 262.13 |
| IUPAC Name | 2-(4-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)12-8-7-11(9-13(12)17)10-5-6-10/h7-10H,5-6H2,1-4H3 |
| Standard InChI Key | IYLLOGWYTRFRSF-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3CC3)F |
Introduction
Structural Characteristics and Molecular Identity
The molecular formula of 2-(4-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C₁₅H₂₀BFO₂, with a molecular weight of 262.13 g/mol . Its structure comprises three distinct components:
-
A 1,3,2-dioxaborolane ring (a five-membered boron-containing heterocycle).
-
A 2-fluoro-4-cyclopropylphenyl group attached to the boron atom.
-
Two geminal tetramethyl groups on the dioxaborolane ring, enhancing steric protection and stability .
Key Structural Data
| Property | Value | Source |
|---|---|---|
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3CC3)F | |
| InChI Key | CTOWMHPHENZDLU-UHFFFAOYSA-N | |
| Rotatable Bond Count | 2 | |
| Hydrogen Bond Acceptors | 2 |
The dioxaborolane ring adopts a planar conformation, with boron in a trigonal planar geometry. The tetramethyl groups at the 4,5-positions impose steric hindrance, reducing susceptibility to hydrolysis—a common limitation of boronic acids . The cyclopropyl group introduces strain, potentially influencing reactivity in cross-coupling reactions .
Synthesis and Reaction Chemistry
Synthetic Pathways
While detailed protocols are proprietary, general synthesis involves:
-
Borylation of halogenated precursors: A 4-cyclopropyl-2-fluorophenyl halide (e.g., bromide) undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst .
-
Cyclocondensation: The intermediate boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions to form the dioxaborolane ring .
Representative Reaction Conditions
-
Temperature: 80–100°C
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄
-
Solvent: Tetrahydrofuran (THF) or 1,4-dioxane
Reactivity Profile
The compound participates in Suzuki-Miyaura cross-coupling reactions, leveraging the boron-aryl bond to form biaryl structures. Key reactivity traits include:
-
Chemoselectivity: The electron-withdrawing fluorine atom ortho to boron directs coupling to electron-rich aryl partners .
-
Stability: The tetramethyl groups mitigate protodeboronation, a common side reaction in less hindered boronic esters.
Physicochemical Properties
Experimental and predicted physicochemical data are summarized below:
| Property | Value | Method/Source |
|---|---|---|
| LogP (Partition Coeff.) | 3.00–4.73 | Calculated |
| Polar Surface Area | 18 Ų | Computational |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
The LogP range (3.00–4.73) indicates moderate lipophilicity, suggesting compatibility with lipid membranes in drug delivery applications . The low polar surface area (18 Ų) correlates with potential blood-brain barrier permeability, though in vivo studies are lacking .
Applications in Research and Industry
Pharmaceutical Intermediates
As a boronic ester, this compound serves as a stable precursor to boronic acids in API synthesis. Notable examples include:
-
Protease inhibitors: Boron-containing drugs (e.g., bortezomib) leverage boron’s reversible binding to catalytic serine residues.
-
Antibacterial agents: Boron’s affinity for bacterial cell wall components is under exploration.
Material Science
-
Organic electronics: Boron-doped polycyclic aromatics exhibit tunable optoelectronic properties for OLEDs.
-
Supramolecular catalysts: Boronic esters act as Lewis acid catalysts in asymmetric synthesis .
Challenges and Future Directions
Despite its promise, critical gaps persist:
-
Biological Data: No published studies on toxicity, pharmacokinetics, or target engagement .
-
Scalability: Limited supplier data suggest small-scale availability (mg–g quantities) .
-
Structural Variants: Derivatives with alternative substituents (e.g., trifluoromethyl) remain unexplored.
Priority Research Areas
-
In vitro screening against cancer cell lines and microbial panels.
-
Crystallographic studies to elucidate boron’s coordination geometry.
-
Process optimization for cost-effective bulk synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume